molecular formula C9H9NO2 B14004864 6-Amino-3,4-dihydro-2H-1-benzopyran-2-one

6-Amino-3,4-dihydro-2H-1-benzopyran-2-one

Cat. No.: B14004864
M. Wt: 163.17 g/mol
InChI Key: PJMLYBMZWSCELZ-UHFFFAOYSA-N
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Description

6-Amino-3,4-dihydro-2H-1-benzopyran-2-one is an organic compound belonging to the class of 3,4-dihydrocoumarins It is characterized by a benzopyran ring structure with an amino group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3,4-dihydro-2H-1-benzopyran-2-one typically involves the reduction of 6-nitro-3,4-dihydro-2H-1-benzopyran-2-one. This reduction can be achieved using hydrogenation in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-3,4-dihydro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form 6-amino-3,4-dihydro-2H-1-benzopyran.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 6-amino-3,4-dihydro-2H-1-benzopyran.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Amino-3,4-dihydro-2H-1-benzopyran-2-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-3,4-dihydro-2H-1-benzopyran-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group at the 6th position plays a crucial role in these interactions, facilitating binding to the active sites of enzymes or receptors. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

    3,4-Dihydro-2H-1-benzopyran-2-one: Lacks the amino group at the 6th position.

    6-Methyl-3,4-dihydro-2H-1-benzopyran-2-one: Contains a methyl group instead of an amino group at the 6th position.

    6-Hydroxy-3,4-dihydro-2H-1-benzopyran-2-one: Contains a hydroxy group at the 6th position.

Uniqueness: The presence of the amino group at the 6th position in 6-Amino-3,4-dihydro-2H-1-benzopyran-2-one distinguishes it from other similar compounds. This functional group imparts unique chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

6-amino-3,4-dihydrochromen-2-one

InChI

InChI=1S/C9H9NO2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h2-3,5H,1,4,10H2

InChI Key

PJMLYBMZWSCELZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)OC2=C1C=C(C=C2)N

Origin of Product

United States

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